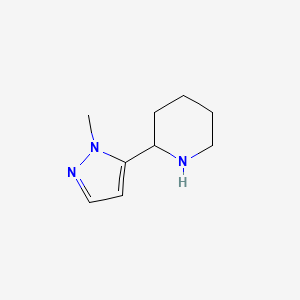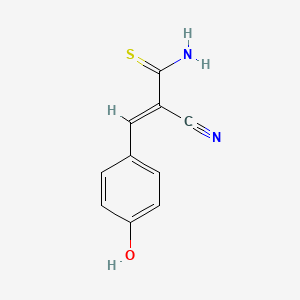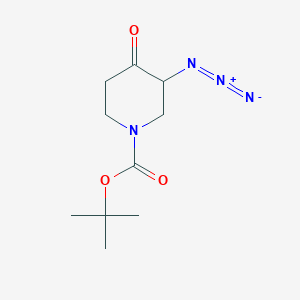
4(3H)-Pteridinone, 2-(ethoxymethyl)-
Übersicht
Beschreibung
LCB-2183 ist ein niedermolekulares Medikament, das als Histaminrezeptor-Antagonist wirkt. Es wurde vor allem wegen seiner potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen des Immunsystems und Atemwegserkrankungen, insbesondere Asthma, untersucht . Die Summenformel von LCB-2183 lautet C9H10N4O2 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von LCB-2183 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Spezifische Reaktionsbedingungen wie Temperatur, Druck und die Verwendung von Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen .
Industrielle Produktionsverfahren
Die industrielle Produktion von LCB-2183 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Industrieausrüstung und -reagenzien, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Effizienz zu maximieren und Abfall zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
LCB-2183 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: LCB-2183 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in LCB-2183 vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: LCB-2183 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere Atome oder Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: In Substitutionsreaktionen werden verschiedene Halogenierungsmittel und Nukleophile eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von LCB-2183 zur Bildung hydroxylierter Derivate führen, während die Reduktion deoxygenierte Verbindungen ergeben kann .
Wissenschaftliche Forschungsanwendungen
Chemie: LCB-2183 wird als Modellverbindung zur Untersuchung der Histaminrezeptor-Antagonisierung und verwandter chemischer Reaktionen verwendet.
Biologie: Es wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.
Medizin: LCB-2183 zeigt vielversprechende Ergebnisse als Therapeutikum zur Behandlung von Asthma und anderen Atemwegserkrankungen, indem es die Histamin-induzierte Entzündung und Hyperreaktivität hemmt.
Wirkmechanismus
LCB-2183 entfaltet seine Wirkung, indem es an Histaminrezeptoren bindet und deren Aktivität hemmt. Diese antagonistische Wirkung verhindert, dass Histamin an seine Rezeptoren bindet, wodurch histamininduzierte Entzündungsreaktionen und Atemwegshyperreaktivität reduziert werden. Zu den molekularen Zielstrukturen gehören Histaminrezeptoren auf Immunzellen und glatten Atemwegsmuskelzellen .
Wissenschaftliche Forschungsanwendungen
Chemistry: LCB-2183 is used as a model compound to study histamine receptor antagonism and related chemical reactions.
Biology: It is investigated for its effects on cellular processes and signaling pathways.
Medicine: LCB-2183 shows promise as a therapeutic agent for treating asthma and other respiratory diseases by inhibiting histamine-induced inflammation and hyperreactivity.
Wirkmechanismus
LCB-2183 exerts its effects by binding to histamine receptors, specifically inhibiting their activity. This antagonistic action prevents histamine from binding to its receptors, thereby reducing histamine-induced inflammatory responses and airway hyperreactivity. The molecular targets include histamine receptors on immune cells and airway smooth muscle cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Diphenhydramin: Ein weiterer Histaminrezeptor-Antagonist, der zur Behandlung von allergischen Reaktionen eingesetzt wird.
Cetirizin: Ein Antihistamin der zweiten Generation mit ähnlichen therapeutischen Anwendungen.
Fexofenadin: Ein nicht sedierendes Antihistaminikum, das zur Linderung von Allergien eingesetzt wird.
Einzigartigkeit von LCB-2183
LCB-2183 ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für Histaminrezeptoren, was im Vergleich zu anderen Antihistaminika zu weniger Nebenwirkungen führen kann.
Eigenschaften
| 133914-85-9 | |
Molekularformel |
C9H10N4O2 |
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
2-(ethoxymethyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-5-6-12-8-7(9(14)13-6)10-3-4-11-8/h3-4H,2,5H2,1H3,(H,11,12,13,14) |
InChI-Schlüssel |
SFWVULIFVPNTOF-UHFFFAOYSA-N |
SMILES |
CCOCC1=NC2=NC=CN=C2C(=O)N1 |
Kanonische SMILES |
CCOCC1=NC2=NC=CN=C2C(=O)N1 |
| 133914-85-9 | |
Synonyme |
LCB 2183 LCB-2183 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

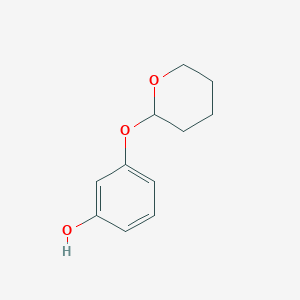
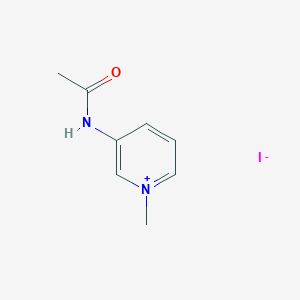
![4-[(6-Methoxy-2-methylquinolin-1-ium-4-yl)amino]benzoic acid;chloride](/img/structure/B1651697.png)
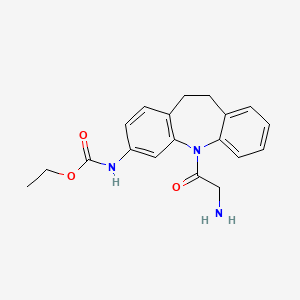
![Ethanone, 1-[2-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]-](/img/structure/B1651699.png)
![2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde](/img/structure/B1651701.png)

![4-[(2-Butyl-1H-benzimidazol-1-yl)methyl]benzoic acid](/img/structure/B1651704.png)


